molecular formula C21H17ClN4O3 B11135746 ethyl 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11135746
M. Wt: 408.8 g/mol
InChI Key: JRLXWNNKHJNZNT-UHFFFAOYSA-N
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Description

Ethyl 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound featuring a fused tricyclic core with nitrogen atoms at positions 1, 7, and 7. The structure includes a 4-chlorophenylmethyl substituent at position 7, an imino group at position 6, and an ethyl carboxylate moiety at position 8.

The compound’s crystallographic characterization likely employs tools such as SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule structural analysis . Computational modeling of its puckered heterocyclic rings may also utilize Cremer-Pople coordinates to quantify ring distortions .

Properties

Molecular Formula

C21H17ClN4O3

Molecular Weight

408.8 g/mol

IUPAC Name

ethyl 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C21H17ClN4O3/c1-2-29-21(28)15-11-16-19(24-17-5-3-4-10-25(17)20(16)27)26(18(15)23)12-13-6-8-14(22)9-7-13/h3-11,23H,2,12H2,1H3

InChI Key

JRLXWNNKHJNZNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazatricyclic Core: The initial step involves the cyclization of appropriate precursors to form the triazatricyclic core. This can be achieved through a series of condensation reactions, often involving reagents such as hydrazine derivatives and aldehydes.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step typically requires the use of a chlorinated aromatic compound and a suitable base to facilitate the substitution.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino and oxo groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated imino and oxo groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Ethyl 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, where it can inhibit or activate biological pathways. The presence of the imino and oxo groups is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogue is ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 534565-93-0) . Key differences include:

Substituent Position : The 4-chlorophenylmethyl group in the target compound vs. a 3-chlorobenzoyl group in the analogue.

Functional Groups: The benzoyl-imino linkage in the analogue introduces a ketone, whereas the target compound’s 4-chlorophenylmethyl group emphasizes steric bulk.

Comparative Data Table

Property Target Compound Ethyl 6-(3-chlorobenzoyl)imino-7-methyl Analogue
Molecular Formula C₂₃H₁₈ClN₃O₃ C₂₄H₁₈ClN₃O₄
Substituent 4-Chlorophenylmethyl at position 7 3-Chlorobenzoyl-imino at position 6, methyl at position 7
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene Identical core
Potential Reactivity Enhanced steric hindrance from benzyl group Higher electrophilicity due to benzoyl moiety
Synthetic Accessibility Likely requires multi-step alkylation May involve condensation reactions for imino-benzoyl linkage

Key Observations:

  • In contrast, the 3-chlorobenzoyl-imino group in the analogue introduces conjugation, altering π-electron distribution .
  • Biological Implications : While neither compound’s bioactivity is detailed in the evidence, the analogue’s benzoyl group may enhance binding to hydrophobic enzyme pockets, whereas the target compound’s benzyl group could improve membrane permeability.

Broader Context of Heterocyclic Analogues

Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share fused heterocyclic systems but differ in ring size (spiro[4.5] vs. tricyclo[8.4.0]) and substituent diversity. Such variations influence solubility and hydrogen-bonding patterns, critical for crystallization and intermolecular interactions .

Biological Activity

Ethyl 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups that contribute to its biological activity. This article explores the biological activity of this compound through various studies, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C21H16ClN4O2 and a molecular weight of approximately 396.83 g/mol. Its structure features an imino group and carbonyl functionalities that enhance its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC21H16ClN4O2
Molecular Weight396.83 g/mol
IUPAC NameThis compound
Key Functional GroupsImino, Carbonyl

Biological Activity Overview

The biological activity of the compound has been evaluated in several studies focusing on its pharmacological effects:

  • Antibacterial Activity : Preliminary studies have shown that derivatives of similar compounds exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl moiety is hypothesized to enhance this activity due to increased lipophilicity and better membrane penetration .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has demonstrated strong inhibitory effects on urease and acetylcholinesterase (AChE) enzymes, which are significant targets in treating conditions like Alzheimer’s disease and certain infections .
  • Anticancer Potential : Compounds with similar structural features have been reported to exhibit anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

Study 1: Antibacterial Screening

A study evaluated the antibacterial properties of synthesized derivatives containing similar triazatricyclo structures. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced activity against Bacillus subtilis, with IC50 values significantly lower than those of standard drugs .

Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of synthesized derivatives on urease showed promising results. Compounds demonstrated IC50 values ranging from 1.13 µM to 6.28 µM compared to thiourea (21.25 µM), indicating their potential as effective urease inhibitors .

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Biological Targets : The imino and carbonyl groups may facilitate binding to active sites on enzymes or bacterial membranes.
  • Molecular Docking Studies : Computational docking studies suggest that the compound can effectively bind to target proteins involved in disease processes .

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